trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Description
. This compound is primarily used for research purposes and has shown promise in various scientific applications.
Properties
IUPAC Name |
(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPSLWJQSFRBW-GPJOBVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]2[C@H]1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride involves multiple steps, including the formation of the pyrrolo[3,4-b][1,4]oxazine ring system. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods involve the use of starting materials such as amines and aldehydes, followed by cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. Production typically involves scaling up laboratory synthesis methods while ensuring compliance with safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted its effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism involves interference with cell cycle progression and induction of oxidative stress in malignant cells .
- Neuroprotective Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neuroprotection | Protection against oxidative stress | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
- Case Study 1: Anticancer Study
- Case Study 2: Neuroprotection
- Case Study 3: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain receptors and enzymes, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Trans-4-Methylcyclohexylamine: Shares a similar structural motif but differs in its chemical properties and applications.
Octahydropyrrolo[3,4-b][1,4]oxazine: Lacks the methyl group present in trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride, leading to different reactivity and applications.
Uniqueness
Trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its potential therapeutic effects and versatility in research applications make it a valuable compound in various scientific fields.
Biological Activity
Trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride is a compound belonging to the class of heterocyclic organic compounds. Its structure suggests potential biological activity due to the presence of nitrogen and oxygen heteroatoms within a cyclic framework. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine can be summarized as follows:
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 168.20 g/mol
- Chemical Structure : The compound features a bicyclic system with a pyrrole and an oxazine ring.
Biological Activity Overview
Research on the biological activity of trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine has revealed several potential pharmacological effects:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and oxazine have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Some research suggests that related compounds may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
- Anticancer Potential : Preliminary studies have hinted at anticancer activity in related compounds. The mechanism often involves the inhibition of specific pathways associated with tumor growth.
Research Findings and Case Studies
A selection of studies highlights the biological activities associated with similar compounds:
Case Study: Neuroprotective Effects
In a study examining neuroprotective effects, researchers administered trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups. The proposed mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar oxazine compounds. The results demonstrated that trans-4-methyl derivatives exhibited significant inhibition zones against various bacterial strains when tested using agar diffusion methods.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine dihydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including cyclization and functional group transformations. A stereoselective approach using enzymatic hydrolysis (e.g., lipase B from Candida antarctica) is critical for resolving chiral centers. Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (20–50°C), and catalyst selection. Hydrochloride salt formation is achieved via acidification with HCl gas .
| Synthetic Step | Key Parameters | Yield Optimization |
|---|---|---|
| Cyclization | Solvent (DMF), 60°C, 12h | Purity >95% via HPLC monitoring |
| Stereoselective Resolution | Lipase B, pH 7.0, 30°C | Enantiomeric excess >98% |
| Salt Formation | HCl gas in diethyl ether, 0°C | Crystallization efficiency 85% |
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include pyrrolo-oxazine protons (δ 3.1–4.3 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- HRMS (ESI) : Accurate mass analysis (e.g., m/z calc. 245.1521, found 245.1523) validates molecular formula .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>99%) and detect byproducts .
Q. What safety considerations and handling protocols are essential for this compound?
- Methodological Answer : Use fume hoods for HCl gas exposure during salt formation. Store at 2–8°C under inert atmosphere (argon). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Acute toxicity data (LD₅₀) should be referenced from safety sheets .
Advanced Research Questions
Q. How can researchers address stereochemical challenges to achieve high enantiomeric purity?
- Methodological Answer : Enzymatic resolution using lipase B selectively hydrolyzes one enantiomer, yielding >98% enantiomeric excess. Alternatively, chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures. Kinetic studies (time vs. conversion) optimize reaction termination points .
Q. What computational strategies optimize reaction conditions and predict byproduct formation?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for competing pathways .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts (e.g., dimerization products).
- Machine Learning : Train models on historical reaction data to recommend solvent/catalyst combinations (e.g., DMF with Pd/C for hydrogenation) .
Q. How should researchers design experiments to evaluate multiple variables (e.g., temperature, catalyst loading)?
- Methodological Answer : Apply factorial design (2^k or 3^k) to systematically vary factors:
- Factors : Temperature (30–50°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Response Variables : Yield, enantiomeric excess, reaction time.
- Analysis : ANOVA identifies significant interactions (e.g., catalyst × temperature). Central composite designs refine optimal conditions .
Q. What methodologies resolve contradictions in yield data from different synthetic approaches?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Byproduct Analysis : LC-MS identifies competing pathways (e.g., overalkylation).
- Kinetic Profiling : In-situ IR monitors intermediate stability.
- Reproducibility Checks : Standardize humidity control (<10% RH) to minimize HCl salt hygroscopicity effects .
Q. What parameters are critical for scaling up synthesis while maintaining consistency?
- Methodological Answer :
- Process Control : Maintain shear forces during crystallization to ensure uniform particle size (D90 <50 µm).
- Heat Transfer : Use jacketed reactors for exothermic steps (e.g., cyclization).
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Example Scenario : Conflicting reports on optimal reaction pH for enzymatic resolution.
- Resolution Strategy :
- Meta-Analysis : Compare enzymatic activity curves (pH 6.5–7.5) across studies.
- Buffer Screening : Test phosphate vs. Tris buffers to isolate pH effects.
- Enzyme Stability Assays : Circular dichroism (CD) assesses structural integrity at varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
